molecular formula C12H15NO6S B7555843 2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid

2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid

Cat. No. B7555843
M. Wt: 301.32 g/mol
InChI Key: DMUUSWBTWASHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate from the synaptic cleft, which is important for preventing excitotoxicity and maintaining normal brain function. TBOA has been widely used as a research tool in the field of neuroscience due to its ability to modulate glutamatergic neurotransmission.

Mechanism of Action

2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid acts as a non-competitive inhibitor of EAATs by binding to the substrate binding site and preventing the uptake of glutamate into the presynaptic neuron or glial cell. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage if left unchecked.
Biochemical and Physiological Effects:
2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid has been shown to modulate glutamatergic neurotransmission in various brain regions, including the hippocampus, cortex, and striatum. 2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid has been shown to increase the frequency and amplitude of glutamatergic synaptic currents, which can enhance synaptic plasticity and learning and memory. 2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid has also been shown to induce seizures and neurotoxicity in animal models, which can be mitigated by co-administration of other drugs.

Advantages and Limitations for Lab Experiments

2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid is a highly potent and selective inhibitor of EAATs, which makes it a valuable tool for studying the role of glutamate transporters in various neurological disorders. 2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid has been shown to have a low toxicity profile in animal models, which makes it a relatively safe drug to use in laboratory experiments. However, 2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. 2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid also has a short half-life in vivo, which can limit its efficacy in certain experimental paradigms.

Future Directions

There are several future directions for research involving 2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid. One area of interest is the development of new anticonvulsant drugs based on the mechanism of action of 2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid. Another area of interest is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of new analogs of 2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid with improved solubility and pharmacokinetic properties could lead to more effective drugs for the treatment of neurological disorders.

Synthesis Methods

2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid can be synthesized using a multistep reaction sequence starting from commercially available starting materials. The synthesis involves the condensation of 3,4-methylenedioxyphenylacetic acid with 2-aminoethanol, followed by the introduction of a sulfonyl group using sulfonyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid has been used extensively in scientific research to study the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid has been shown to increase extracellular glutamate levels and induce seizures in animal models, which has led to the development of new anticonvulsant drugs. 2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory.

properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-8(12(14)15)13(2)20(16,17)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUUSWBTWASHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)S(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid

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